Hidrocloruro de Sarafloxacin

Descripción general

Descripción

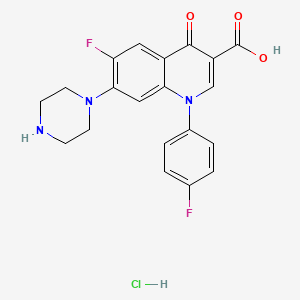

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. Sarafloxacin hydrochloride is a white to pale yellow crystalline powder that is slightly soluble in water and methanol .

Aplicaciones Científicas De Investigación

Sarafloxacin hydrochloride has a wide range of scientific research applications, including:

Mecanismo De Acción

- DNA gyrase is essential for DNA replication, and by inhibiting its activity, Sarafloxacin prevents subsequent DNA synthesis and ultimately cell division .

- Downstream effects include impaired protein synthesis, cell wall formation, and overall bacterial metabolism .

- Cellular effects include halted cell division, impaired protein synthesis, and compromised bacterial survival .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Sarafloxacin hydrochloride interacts with bacterial DNA gyrase, an enzyme that reduces DNA strain during replication . This interaction inhibits the function of DNA gyrase, leading to the death of the bacteria .

Cellular Effects

Sarafloxacin hydrochloride has been shown to have effects on various types of cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .

Molecular Mechanism

The molecular mechanism of action of Sarafloxacin hydrochloride involves its binding to bacterial DNA gyrase . This binding inhibits the function of the enzyme, preventing it from reducing DNA strain during replication. As a result, DNA synthesis and ultimately cell division are inhibited .

Dosage Effects in Animal Models

In animal models, the effects of Sarafloxacin hydrochloride can vary with different dosages . For instance, in Muscovy ducks, a daily dosage regimen of 10 mg/kg was found to be insufficient for treatment of E. coli O78 infections with an MIC equal to or over 0.125 μg/ml .

Metabolic Pathways

Sarafloxacin hydrochloride is involved in the metabolic pathway that involves the inhibition of bacterial DNA gyrase

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sarafloxacin hydrochloride involves several steps, starting from the basic quinolone structure. One common method includes the reaction of 6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, sarafloxacin hydrochloride is produced using a solid dispersion technology. This method involves uniformly mixing sarafloxacin hydrochloride with anhydrous dextrose and performing ball milling in a planetary ball mill. The mixture is then combined with soluble adjuvants to obtain the final product, which contains 5% to 20% sarafloxacin hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions: Sarafloxacin hydrochloride undergoes various chemical reactions, including:

Oxidation: Sarafloxacin can be oxidized using strong oxidizing agents such as cerium(IV) in sulfuric acid medium.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions:

Oxidation: Cerium(IV) in sulfuric acid medium.

Substitution: Sodium bicarbonate in DMF.

Major Products:

Oxidation: The major product is typically an oxidized form of sarafloxacin.

Substitution: N-substituted piperazinyl sarafloxacin derivatives.

Comparación Con Compuestos Similares

- Ciprofloxacin

- Enrofloxacin

- Norfloxacin

- Ofloxacin

Comparison: Sarafloxacin hydrochloride is unique among fluoroquinolones due to its specific use in veterinary medicine. While compounds like ciprofloxacin and enrofloxacin are used in both human and veterinary medicine, sarafloxacin is primarily used for treating bacterial infections in animals. Additionally, sarafloxacin has shown higher antibacterial activity against certain pathogens compared to other fluoroquinolones .

Propiedades

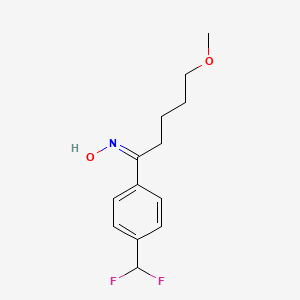

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWODGJQLCISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98105-99-8 (Parent) | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045939 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-87-6 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of sarafloxacin hydrochloride?

A: Sarafloxacin hydrochloride inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. [] This inhibition leads to bacterial cell death.

Q2: What is the molecular formula and weight of sarafloxacin hydrochloride?

A: The molecular formula is C19H17F2N3O3•HCl. The molecular weight is 409.8 g/mol. []

Q3: Is there spectroscopic data available for sarafloxacin hydrochloride?

A: Yes, research articles utilize techniques like UV spectrophotometry [, ], high-performance liquid chromatography (HPLC) [, , , , ], and liquid scintillation counting [, ].

Q4: How stable is sarafloxacin hydrochloride in different environments?

A: Studies have explored the stability of sarafloxacin hydrochloride in various media, including different buffer solutions []. Research shows that it degrades under specific conditions, such as exposure to the fungus Phanerochaete chrysosporium. []

Q5: How does the stability of sarafloxacin hydrochloride in feed impact its efficacy?

A: The stability of sarafloxacin hydrochloride in feed pellets is crucial for its efficacy in aquaculture. [] Maintaining stability within the feed ensures the drug remains effective throughout the treatment duration.

Q6: What is the bioavailability of sarafloxacin hydrochloride in different species?

A: Bioavailability varies between species. In Litopenaeus vannamei (shrimp), oral bioavailability is 61.6%. [] In chickens, it ranges from 31.83% to 69.90%. []

Q7: How is sarafloxacin hydrochloride distributed in the body after administration?

A: Whole-body autoradiography studies in fish species reveal rapid distribution to most tissues and organs, excluding the central nervous system, after intravenous administration. [, ] The liver, muscle, and kidney are key sites of distribution. [, , , ]

Q8: What is the elimination half-life of sarafloxacin hydrochloride?

A: Elimination half-life varies depending on the species and tissue. In ornamental carp (Cyprinus carpio), it was found to be 55.44 hours in muscle, 13.07 hours in the liver, and 33 hours in the kidney. []

Q9: Against which bacteria is sarafloxacin hydrochloride effective?

A: Sarafloxacin hydrochloride demonstrates efficacy against various bacterial species, including Aeromonas hydrophila, Bacillus thuringiensis, Serratia marcescens, and Edwardsiella ictaluri. [, , , ]

Q10: What are the clinical applications of sarafloxacin hydrochloride in veterinary medicine?

A: Sarafloxacin hydrochloride is used to treat bacterial infections in various animal species, including poultry, fish, and shrimp. [, , , ] It is particularly effective against infections caused by Gram-negative bacteria.

Q11: Are there documented cases of resistance to sarafloxacin hydrochloride?

A: Yes, studies have shown that Aeromonas hydrophila can develop resistance to sarafloxacin hydrochloride after repeated exposure. [] This highlights the importance of judicious antibiotic use to minimize resistance development.

Q12: Are there any known cross-resistance concerns with sarafloxacin hydrochloride?

A: As a fluoroquinolone, cross-resistance with other antibiotics in this class is possible. [] Monitoring resistance patterns and employing strategies to mitigate cross-resistance are crucial.

Q13: What is the safety profile of sarafloxacin hydrochloride?

A: While generally considered safe for veterinary use at recommended doses, studies have investigated potential toxicological effects. [, ] The acute LD50 in mice is above 5000 mg/kg by oral administration. []

Q14: What formulations of sarafloxacin hydrochloride are available?

A: Common formulations include injectable solutions, oral solutions, and microcapsules for controlled release. [, ] Microencapsulation with materials like alkyl methacrylate and acrylic acid aims to improve stability and bioavailability. []

Q15: What analytical techniques are used to quantify sarafloxacin hydrochloride?

A: Common methods include: * HPLC: Widely used for quantifying sarafloxacin hydrochloride in various matrices, including serum, tissues, and feed. [, , , , , ] * UV Spectrophotometry: Used for rapid and straightforward quantification of sarafloxacin hydrochloride in pharmaceutical preparations. [, , ] * Microbiological Assay: Used to determine the concentration of sarafloxacin in biological samples like brine shrimp nauplii. []

Q16: What is the environmental fate of sarafloxacin hydrochloride?

A: Studies have investigated the biodegradation of radiolabeled sarafloxacin hydrochloride in soil. [] Results indicate mineralization to 14CO2 and the formation of a polar metabolite.

Q17: Does sarafloxacin hydrochloride pose any ecological risks?

A: Studies indicate that sarafloxacin hydrochloride, even at low concentrations, can persist in the environment and pose potential risks to aquatic organisms. [] Proper waste management practices are essential to minimize ecological impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)